molecular formula C16H23ClN2O2 B12350240 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride

Cat. No.: B12350240
M. Wt: 310.82 g/mol
InChI Key: OVFFCCCFOVLGKI-UHFFFAOYSA-N
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Description

Chemical Identity The compound 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride (CAS: 2748624-99-7) is a synthetic tryptamine derivative. Its formal name reflects its structural features:

  • Indole core: Substituted at the 3-position with a 2-[methyl(isopropyl)amino]ethyl side chain.
  • 4-Acetoxy group: An acetylated hydroxyl group at the 4-position of the indole ring.
  • Monohydrochloride salt: Enhances stability and solubility .

Molecular Formula: C₁₆H₂₂N₂O₂·HCl Molecular Weight: 310.8 g/mol Synonyms: 4-Acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), Mipracetin .

Applications: Primarily used in pharmacological research, particularly in studies exploring serotonin receptor modulation due to its structural resemblance to psilocybin derivatives .

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19;/h5-7,10-11,17H,8-9H2,1-4H3;1H

InChI Key

OVFFCCCFOVLGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride typically involves multiple steps. One common method includes the reaction of indole derivatives with various reagents under controlled conditions. For instance, the reaction of indole with methyl(1-methylethyl)amine in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-4-carboxylic acid, while reduction may produce indole-4-methanol .

Scientific Research Applications

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS) Substituents (R Group on Side Chain) Molecular Formula Molecular Weight (g/mol) Salt Form Key References
4-AcO-MiPT (2748624-99-7) Methyl(isopropyl)amino C₁₆H₂₂N₂O₂·HCl 310.8 Hydrochloride
4-AcO-DiPT (2749435-22-9) Diisopropylamino C₁₈H₂₆N₂O₂·C₂H₄O₂ 362.5 Acetate
4-AcO-NMT (2767429-51-4) Methylamino C₁₃H₁₆N₂O₂·HCl 268.7 Hydrochloride
4-AcO-DMT (Psilacetin) (92292-84-7) Dimethylamino C₁₄H₁₈N₂O₂ 246.3 (free base) Free base/Acetate
4-AcO-DET (N/A) Diethylamino C₁₆H₂₂N₂O₂·HCl 310.8 Hydrochloride
4-Hydroxy-DiPT (63065-90-7) Diisopropylamino C₁₆H₂₄N₂O·HCl 296.8 Hydrochloride

Key Structural Differences

  • Side Chain Modifications: 4-AcO-MiPT: Methyl(isopropyl)amino group provides intermediate steric bulk compared to diisopropyl (4-AcO-DiPT) or dimethyl (4-AcO-DMT) groups .
  • Functional Groups :
    • 4-Hydroxy-DiPT : Lacks the acetylated 4-position, which may reduce metabolic stability compared to acetoxy derivatives .

Physicochemical Properties

  • Stability :
    • Acetoxy derivatives (e.g., 4-AcO-MiPT, 4-AcO-DiPT) are typically stored at -20°C for long-term stability (≥3 years) .
    • Hydrochloride salts (e.g., 4-AcO-MiPT, 4-AcO-DET) exhibit higher solubility in polar solvents compared to free bases .
  • UV/Vis Profiles :
    • 4-AcO-MiPT: λmax at 220, 278 nm .
    • 4-AcO-DiPT: λmax at 220, 278 nm, similar to other acetoxyindoles .

Pharmacological Considerations

  • Receptor Affinity: Dimethylamino derivatives (e.g., 4-AcO-DMT) show high affinity for 5-HT₂A receptors, a trait shared but modulated by bulkier substituents in 4-AcO-MiPT and 4-AcO-DiPT . Diethylamino (4-AcO-DET) and methylamino (4-AcO-NMT) variants may exhibit altered pharmacokinetics due to differences in lipophilicity .

Biological Activity

3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate, monohydrochloride, commonly referred to as a synthetic tryptamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other indole-based psychoactive substances and has implications in pharmacology and toxicology.

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 936015-60-0

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate hallucinogenic effects. The structural similarity to other tryptamines suggests that it may also influence various neurotransmitter systems, leading to psychoactive effects.

1. Psychoactive Effects

Research indicates that compounds similar to 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol can induce psychoactive effects. For instance, studies have shown that related tryptamines can cause significant alterations in perception and mood, making them subjects of interest in both recreational and therapeutic contexts .

Case Study 1: Recreational Use and Health Risks

A case report highlighted the use of synthetic tryptamines among recreational users, emphasizing the lack of comprehensive understanding regarding their health risks. Users reported various adverse effects including anxiety and cardiovascular symptoms after consumption . This underscores the need for further research into the safety profile of such compounds.

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation of similar indole derivatives, researchers assessed their effects on cell proliferation using the MTT assay. Results indicated that these compounds could promote cell growth in certain contexts, raising questions about their potential therapeutic applications as well as risks associated with uncontrolled use .

Data Tables

Property Value
Molecular FormulaC18H26N2O2
Molecular Weight302.41 g/mol
CAS Number936015-60-0
Psychoactive ClassificationTryptamine Derivative
Potential Health RisksCardiotoxicity

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